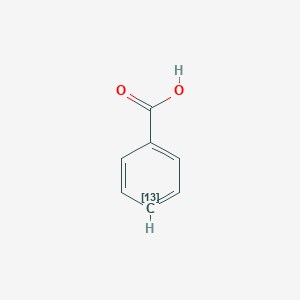

(413C)cyclohexatrienecarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(413C)cyclohexatrienecarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=[13CH]1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438793 | |

| Record name | Benzoic acid-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170703-36-3 | |

| Record name | Benzoic acid-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid-4-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation Strategies

Total Synthesis Approaches to the Cyclohexatrienecarboxylic Acid Scaffold

The synthesis of the cyclohexatrienecarboxylic acid, which is structurally equivalent to benzoic acid, can be achieved through various synthetic routes. A common and effective strategy involves the construction of a cyclohexene or cyclohexadiene intermediate followed by an aromatization step.

The selection of appropriate precursors is critical for the successful synthesis of the target scaffold. A plausible approach involves a Diels-Alder reaction, a powerful tool for the formation of six-membered rings. leah4sci.com In this context, a substituted diene and a dienophile react to form a cyclohexene derivative. For instance, the reaction of furan with propiolic acid or its esters can serve as a key step. elsevierpure.comcdnsciencepub.comcdnsciencepub.com The stereochemistry of the resulting cycloadduct is governed by the principles of the Diels-Alder reaction, often favoring the endo product, although the subsequent aromatization step eliminates these stereocenters.

The Diels-Alder cycloaddition between a diene and a dienophile constitutes the primary cyclization reaction to form the six-membered ring. leah4sci.com Following the initial cycloaddition, the resulting cycloadduct, often an oxabicycloheptene derivative in the case of a furan diene, undergoes further transformations. Strategic bond cleavage and rearrangement, typically under acidic or thermal conditions, lead to the aromatization of the ring, yielding the stable cyclohexatriene (benzene) ring system. nih.govnih.gov This aromatization step is crucial for the formation of the final carboxylic acid scaffold.

Directed Isotopic Labeling Protocols for Carbon-13 at C-4

The introduction of a carbon-13 isotope at a specific position within the molecule requires a carefully planned synthetic strategy, often guided by retrosynthetic analysis.

A logical retrosynthetic approach for introducing a ¹³C label at the C-4 position of cyclohexatrienecarboxylic acid (benzoic acid) involves disconnecting the molecule at the C4-C(OOH) bond or by targeting the C-4 position for the introduction of a ¹³C-containing functional group that can be later converted to the desired structure.

Two primary retrosynthetic strategies can be envisioned:

Carboxylation of a Grignard Reagent: This approach involves the preparation of a 4-halophenyl Grignard reagent, which is then reacted with ¹³C-labeled carbon dioxide (¹³CO₂). Subsequent acidic workup yields the desired (4-¹³C)benzoic acid. google.commasterorganicchemistry.comyoutube.com This method is advantageous as ¹³CO₂ is a readily available and commonly used source of ¹³C.

Cyanide-based Synthesis: An alternative route involves the introduction of a ¹³C-labeled cyanide group at the C-4 position. This can be achieved through a Sandmeyer-type reaction starting from a 4-aminobenzoic acid precursor or by nucleophilic substitution of a suitable 4-halobenzoic acid derivative with potassium cyanide-¹³C (K¹³CN). The resulting 4-cyano-¹³C-benzoic acid can then be hydrolyzed to the corresponding carboxylic acid.

The use of commercially available, high-purity ¹³C-labeled reagents is fundamental to ensure high isotopic incorporation. Reagents such as potassium cyanide-¹³C and carbon dioxide-¹³C are common choices for introducing the ¹³C label. biorxiv.orgnih.gov

The efficiency of the labeling reaction is highly dependent on the reaction conditions. For the Grignard carboxylation with ¹³CO₂, optimizing factors such as the Grignard reagent formation, the temperature of the carboxylation reaction, and the workup procedure are crucial for maximizing the yield of the labeled carboxylic acid. nih.gov Similarly, for the cyanide-based methods, reaction conditions for the cyanation and subsequent hydrolysis steps need to be carefully controlled to ensure high conversion and minimize side reactions.

Table 1: Key ¹³C-Labeled Reagents and Their Application

| ¹³C-Labeled Reagent | Application in Synthesis |

| Potassium Cyanide-¹³C (K¹³CN) | Introduction of a ¹³C-labeled nitrile group, which can be subsequently hydrolyzed to a carboxylic acid. |

| Carbon Dioxide-¹³C (¹³CO₂) | Carboxylation of organometallic reagents (e.g., Grignard reagents) to form ¹³C-labeled carboxylic acids. google.commasterorganicchemistry.comyoutube.com |

Table 2: Summary of Synthetic Strategies

| Synthetic Step | Description | Key Considerations |

| Scaffold Synthesis | ||

| Precursor Selection | Diels-Alder reaction of a diene (e.g., furan) and a dienophile (e.g., propiolic acid). elsevierpure.comcdnsciencepub.comcdnsciencepub.com | Reactivity of precursors, stereoselectivity of the cycloaddition. |

| Cyclization and Aromatization | Formation of a cyclohexene derivative followed by aromatization to the benzene (B151609) ring. leah4sci.comnih.govnih.gov | Reaction conditions for aromatization (acidic, thermal), potential for side reactions. |

| Isotopic Labeling | ||

| Retrosynthetic Analysis | Disconnection to a 4-halophenyl precursor for Grignard formation or a 4-amino/halo precursor for cyanation. | Availability of starting materials, feasibility of subsequent steps. |

| Label Incorporation | Reaction with K¹³CN or ¹³CO₂. google.commasterorganicchemistry.comyoutube.combiorxiv.orgnih.gov | Purity of labeled reagent, optimization of reaction conditions (temperature, solvents, reaction time). |

| Yield Optimization | Careful control of reaction parameters for all steps. | Minimization of side products, efficient purification methods. |

Isotopic Enrichment Techniques and Yield Optimization

Organometallic Approaches for ¹³C Introduction (e.g., Grignard reactions, organoborane chemistry, palladacarboxylates)

The introduction of a carbon-13 (¹³C) isotope into the carboxylic acid moiety of cyclohexatrienecarboxylic acid is a critical step for its use in tracer studies. Organometallic chemistry provides several powerful methods to achieve this transformation with high isotopic enrichment. These methods range from classical, well-established reactions to modern catalytic systems that offer milder conditions and broader functional group tolerance.

Grignard Reactions: The carboxylation of Grignard reagents with ¹³C-labeled carbon dioxide (¹³CO₂) is a foundational and widely used method for synthesizing ¹³C-carboxylic acids. The process begins with the formation of a Grignard reagent from an aryl halide (e.g., 4-bromocyclohexatriene). This organomagnesium compound then acts as a potent nucleophile, attacking the electrophilic carbon of ¹³CO₂. A subsequent acidic workup protonates the resulting carboxylate salt to yield the desired (4-¹³C)cyclohexatrienecarboxylic acid. While highly effective, this method requires stoichiometric use of the organometallic reagent and is sensitive to acidic protons and certain functional groups elsewhere in the molecule.

Organoborane Chemistry: More recent advancements provide milder alternatives to traditional Grignard or organolithium reagents. One such strategy involves the use of organoborane compounds, such as boronic acids or esters. These intermediates can be coupled with a ¹³C source under transition metal catalysis. For instance, an aryl boronic ester can be carboxylated using ¹³CO₂ in the presence of a suitable catalyst system. This approach often exhibits greater tolerance for various functional groups compared to the highly reactive Grignard reagents.

Palladacarboxylates and Catalytic Exchange: State-of-the-art methods aim to introduce the ¹³C-label catalytically, often in the final stages of a synthetic sequence. One innovative strategy employs readily accessible palladium carboxylate complexes as an organometallic source of the isotopically labeled functional group acs.org. This allows for the formation of ¹³C-labeled carboxylic esters from boronic esters under mild conditions acs.org.

Another advanced approach is an integrated catalytic decarboxylation/carboxylation platform iciq.orgacs.org. This technique can facilitate a carbon isotope exchange on the parent carboxylic acid acs.org. While challenges can arise with aromatic acids like benzoic acid, merging decarboxylative halogenation with a subsequent nickel-catalyzed carboxylation using ¹³CO₂ offers a powerful route to achieving high levels of isotopic incorporation (>99%) without the need for stoichiometric organometallics acs.org. These catalytic methods are distinguished by their operational simplicity, mild reaction conditions, and high chemoselectivity acs.orgacs.org.

| Method | Reagents | Conditions | Advantages | Limitations |

| Grignard Reaction | Arylmagnesium halide, ¹³CO₂, H₃O⁺ | Anhydrous, aprotic solvent | High yield, well-established | Sensitive to acidic protons and many functional groups, stoichiometric organometallic required |

| Organoborane Chemistry | Aryl boronic ester, ¹³CO₂, Metal catalyst | Mild | Good functional group tolerance | Requires pre-functionalization to the boronic ester |

| Palladacarboxylate Chemistry | Boronic ester, Palladium-¹³C-carboxylate complex | Mild, catalytic | High isotopic incorporation, operational simplicity | Catalyst preparation required |

| Catalytic ¹²C/¹³C Exchange | Parent acid, Ni or other metal catalyst, ¹³CO₂ | Mild, catalytic | Late-stage functionalization, high isotopic purity | Can be substrate-dependent; direct exchange on benzoic acids can be challenging acs.org |

Biosynthetic Methods for ¹³C Enrichment in Model Systems

Biosynthetic methods offer a powerful alternative for isotopic enrichment by leveraging the enzymatic machinery of living organisms. While a specific protocol for producing (4-¹³C)cyclohexatrienecarboxylic acid biosynthetically is not established, the principles can be understood from model systems where ¹³C-labeling is routinely achieved.

The fundamental strategy involves supplying a biological system—such as microbial cultures, plant tissues, or cell lines—with a simple, ¹³C-enriched precursor. The organism's metabolic pathways then process this precursor, incorporating the ¹³C isotope into a wide array of more complex biomolecules. The choice of precursor determines the final labeling pattern.

For example, feeding microbial or plant cell cultures that produce aromatic compounds with ¹³C-labeled glucose can lead to the incorporation of the label into the aromatic rings of compounds derived from the shikimate pathway. Similarly, ¹³C-labeled acetate can be used to enrich molecules synthesized via polyketide pathways.

In advanced applications, such as metabolic flux analysis, researchers use stable isotope tracers like ¹³C-labeled substrates to probe cellular metabolism and elucidate the metabolic networks affected by a particular condition mnms-platform.com. For instance, studies have used ¹³C-labeled compounds to characterize dynamic metabolite partitioning in acute brain slices, providing a deeper understanding of metabolic heterogeneity aakash.ac.in. The resulting isotopically labeled proteins or metabolites can be analyzed to trace the flow of carbon through various metabolic networks acs.org. This approach, while complex, can provide specifically labeled compounds that are difficult to access through purely chemical synthesis.

Purification and Isotopic Purity Assessment Methods

Purification: Following synthesis, the labeled carboxylic acid must be rigorously purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are employed for this purpose. A common method for purifying carboxylic acids is through acid-base extraction lookchem.com. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate). The carboxylic acid is deprotonated to form its water-soluble salt, which partitions into the aqueous layer, leaving neutral organic impurities behind. The aqueous layer is then re-acidified, causing the pure carboxylic acid to precipitate, after which it can be collected by filtration or extracted back into an organic solvent lookchem.com.

For solid compounds, recrystallization from a suitable solvent is an effective method for achieving high purity lookchem.com. Chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC), are also widely used for the separation of carboxylic acids from complex mixtures.

Isotopic Purity Assessment: Determining the degree and location of isotopic enrichment is crucial. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary analytical techniques for this assessment mnms-platform.com.

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the mass of the labeled molecule. The presence of a ¹³C atom results in a mass increase of approximately 1.00335 Da compared to the unlabeled ¹²C compound. By analyzing the molecular ion peak and its isotopic distribution, the percentage of ¹³C incorporation can be accurately quantified nih.gov. This method provides the global isotopic abundance within the molecule mnms-platform.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is uniquely powerful as it can measure isotopic abundance at specific atomic positions within the molecule mnms-platform.com. In ¹³C-NMR spectroscopy, the carbon atom at the carboxylic acid position (C-4) will show a strong signal in the labeled compound, and the signal intensity can be used to quantify enrichment. Furthermore, the presence of the ¹³C label will induce characteristic splitting patterns (J-coupling) in the signals of adjacent ¹H or ¹³C atoms in proton or advanced ¹³C-NMR experiments, respectively, confirming the site of incorporation. The large chemical shift dispersion and narrow peaks in ¹³C-NMR are particularly advantageous for analyzing complex mixtures nih.gov.

| Technique | Principle | Information Provided |

| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Determines overall molecular mass and calculates the percentage of isotopic enrichment (global incorporation). |

| ¹³C NMR Spectroscopy | Detection of the ¹³C nucleus in a magnetic field. | Directly confirms the position of the ¹³C label and allows for site-specific quantification of isotopic enrichment. |

| ¹H NMR Spectroscopy | Detection of proton nuclei. | Shows characteristic ¹³C-¹H coupling patterns, providing indirect but conclusive evidence for the location of the ¹³C label. |

Chemo- and Regioselective Functionalization of the (4-¹³C)Cyclohexatrienecarboxylic Acid Core

Functionalization of the (4-¹³C)cyclohexatrienecarboxylic acid core, which is chemically equivalent to benzoic acid, can be directed either at the aromatic ring or at the carboxylic acid group itself. The inherent electronic properties of the carboxyl group strongly influence the regioselectivity of reactions on the ring.

Electrophilic Aromatic Substitution (EAS): The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Through resonance, it withdraws electron density primarily from the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic substitution quora.comfirsthope.co.inquora.com.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group at the meta-position to yield m-nitrobenzoic acid firsthope.co.inyoutube.com.

Halogenation: In the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃, halogens such as bromine or chlorine will add to the meta-position docbrown.info.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group, again at the meta-position.

Directed C-H Functionalization: While traditional EAS favors the meta position, modern synthetic methods utilizing transition-metal catalysis can override this inherent reactivity. By using the carboxylate group as a directing group, C-H bonds at the ortho position can be selectively functionalized nih.govnih.gov. Catalysts based on ruthenium, cobalt, or iridium can direct the addition of various groups (e.g., allyl, alkyl) to the C-H bond adjacent to the carboxylate nih.govnih.govacs.org. Furthermore, specialized ligand and catalyst systems have been developed to achieve the more challenging functionalization at the meta-position, providing a powerful tool for creating diverse substitution patterns scispace.comresearchgate.net.

Chemoselective Reactions of the Carboxyl Group: The carboxylic acid moiety can undergo a variety of transformations without altering the aromatic ring. These chemoselective reactions are fundamental to synthesizing derivatives.

Esterification: Reacting the acid with an alcohol in the presence of an acid catalyst produces an ester aakash.ac.infirsthope.co.in.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, often after first activating the acid by converting it to an acyl chloride (e.g., with thionyl chloride) youtube.com or by reacting it directly with an isocyanate researchgate.net.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (benzyl alcohol), while milder reagents like sodium borohydride are ineffective aakash.ac.indocbrown.info.

Decarboxylation: Upon heating, especially with a catalyst like soda lime, the carboxyl group can be removed entirely to yield benzene firsthope.co.in.

| Reaction Type | Reagents | Position of Functionalization | Product Type |

| Nitration (EAS) | HNO₃, H₂SO₄ | Meta | m-Nitrobenzoic acid derivative |

| Halogenation (EAS) | Br₂, FeBr₃ | Meta | m-Bromobenzoic acid derivative |

| Ortho C-H Allylation | Allyl acetate, [Ru] catalyst | Ortho | o-Allylbenzoic acid derivative nih.gov |

| Esterification | Alcohol, H⁺ catalyst | Carboxyl Group | Ester |

| Reduction | LiAlH₄ | Carboxyl Group | Benzyl alcohol |

Advanced Spectroscopic Elucidation of Molecular Architecture and Dynamics

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Positional Isotopic Enrichment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (413C)cyclohexatrienecarboxylic acid. The specific enrichment with a ¹³C isotope at the C4 position provides a unique handle for probing the molecule's structure and behavior.

Carbon-13 NMR Chemical Shift Anisotropy and Coupling Constant Analysis

In ¹³C NMR spectroscopy of this compound, five distinct signals are observed, confirming the molecule's symmetry where carbons C2/C6 and C3/C5 are chemically equivalent. docbrown.info The specific placement of the ¹³C label at the C4 position (para to the carboxyl group) does not break this symmetry. The chemical shifts are influenced by the electronic environment of each carbon atom. docbrown.info The carboxyl carbon (C7) is significantly deshielded and appears far downfield (~172.6 ppm) due to the electron-withdrawing effect of the two oxygen atoms. rsc.org The aromatic carbons resonate in the ~128-134 ppm range. rsc.org

Chemical Shift Anisotropy (CSA) refers to the orientation-dependent nature of the chemical shift. In solid-state NMR, the CSA provides detailed information about the local electronic structure around a nucleus. nih.govyoutube.com For the aromatic carbons in benzoic acid derivatives, the principal components of the CSA tensor are sensitive to the molecular geometry and electronic distribution within the ring. nih.gov Studies on similar compounds have shown that these values can be accurately determined using two-dimensional solid-state NMR experiments and are well-supported by Density Functional Theory (DFT) calculations. nih.gov The specific isotopic label at C4 in this compound makes this position particularly suited for precise CSA measurements to probe electronic and structural changes, for instance, upon binding to other molecules or inclusion in different matrices.

Coupling constants (J-couplings) provide through-bond connectivity information. One-bond ¹³C-¹H couplings (¹JCH) are typically around 160 Hz for aromatic C-H bonds. rubingroup.org Multi-bond couplings, such as two-bond (²JCH) and three-bond (³JCH) couplings, are smaller and provide valuable data for confirming assignments and for conformational analysis. st-andrews.ac.uk In this compound, the presence of the ¹³C label at C4 allows for the measurement of ¹³C-¹³C couplings to adjacent carbons (C3 and C5) in ¹³C-enriched samples, which is invaluable for tracing the carbon skeleton.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound

This table shows typical chemical shift values observed in a deuterated chloroform (B151607) (CDCl₃) solvent, referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm. rsc.org The C4 carbon is isotopically labeled.

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C7 (-COOH) | 172.60 |

| C1 | 129.39 |

| C2 / C6 | 130.28 |

| C3 / C5 | 128.55 |

| C4 (¹³C-labeled) | 133.89 |

Multi-dimensional NMR Techniques (e.g., HMBC, HSQC, INADEQUATE) for Connectivity and Long-Range Interactions

Multi-dimensional NMR experiments are essential for unambiguously assigning signals and mapping the covalent structure of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.nethmdb.ca For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of H2/H6, H3/H5, and H4 to the carbon signals of C2/C6, C3/C5, and the labeled C4, respectively. This provides a direct confirmation of one-bond C-H connectivities. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.net It is a powerful tool for piecing together molecular fragments. For example, in this compound, the protons at H2/H6 would show correlations to carbons C1, C3/C5, and C4, providing clear evidence of their position relative to the labeled carbon and the carboxyl-substituted carbon. researchgate.net

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This is the most definitive NMR experiment for determining a carbon skeleton, as it shows direct one-bond ¹³C-¹³C correlations. ljmu.ac.ukblogspot.com The experiment is notoriously insensitive at natural ¹³C abundance (0.01% probability of two adjacent ¹³C atoms). huji.ac.ilnih.gov However, for an isotopically enriched sample like this compound, the INADEQUATE experiment becomes much more feasible. It would show a direct correlation between the labeled C4 and its neighboring carbons, C3 and C5, providing unambiguous proof of the carbon framework. libretexts.org

Table 2: Key HMBC Correlations for this compound**

This table illustrates expected long-range correlations between protons and carbons, which are crucial for confirming the molecular structure. researchgate.net

| Proton(s) | Correlated Carbon(s) | Information Gained |

|---|---|---|

| H2 / H6 | C1, C3/C5, C4, C7 | Connects ortho protons to the carboxyl group, ipso-carbon, meta, and para positions. |

| H3 / H5 | C1, C2/C6, C4 | Connects meta protons to the ipso-carbon and adjacent ortho and para positions. |

| H4 | C1, C2/C6, C3/C5 | Connects the para proton to the ipso-carbon and adjacent ortho and meta positions. |

Solid-State NMR for Crystalline Structure and Dynamic Processes

In the solid state, this compound, like its unlabeled counterpart, forms a centrosymmetric hydrogen-bonded dimer. nih.govosti.gov Solid-State NMR (SSNMR) is uniquely suited to probe the structure and dynamics in this phase. High-resolution ¹³C SSNMR spectra can resolve crystallographically distinct carbon sites. cardiff.ac.uk For example, if the asymmetric unit of a co-crystal contained two molecules of benzoic acid, the SSNMR spectrum would show two distinct sets of signals, including two for the carboxylic acid carbon. cardiff.ac.ukresearchgate.net This principle allows for the determination of the number of molecules in the asymmetric unit. cardiff.ac.uk

SSNMR is also used to study dynamic processes. For instance, variable temperature experiments can reveal information about molecular motions, such as the rotation of the phenyl ring or proton transfer dynamics within the hydrogen-bonded dimer. researchgate.net The specific ¹³C label at the C4 position acts as a non-invasive probe to monitor how these dynamics affect the electronic environment at a specific point in the aromatic ring.

Isotope-Edited NMR for Probing Molecular Interactions

Isotopic labeling is a powerful strategy for studying molecular interactions in complex systems. rsc.org By incorporating a ¹³C label, as in this compound, it becomes possible to selectively observe the signals of the labeled molecule even in the presence of other, unlabeled species (e.g., a binding protein or a solvent matrix). This is the principle of isotope-edited NMR. mdpi.com

For example, when studying the interaction of this compound with a metal oxide surface, ¹³C SSNMR can track changes in the chemical shift of the C4 carbon upon adsorption, providing insight into the binding mode and the electronic perturbations induced by the surface. nih.govosti.gov Similarly, in pharmacokinetic studies, the metabolism of ¹³C-labeled benzoic acid to hippuric acid can be monitored directly in biological fluids like urine by ¹³C NMR without the need for complex separation procedures. nih.govnih.gov The enhanced sensitivity from the specific labeling pattern allows for the detection of very small quantities of the metabolite. nih.gov

Vibrational Spectroscopy for Bond Characterization and Tautomeric Forms

Vibrational spectroscopy techniques, such as FT-IR, provide complementary information to NMR by probing the vibrational modes of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of its functional groups. slideshare.net The most prominent features include:

O-H Stretch: A very broad absorption band is observed in the region of 2500–3300 cm⁻¹. docbrown.info This breadth is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer. docbrown.info

C=O Stretch: A strong, sharp absorption appears around 1680–1700 cm⁻¹. This peak is characteristic of the carbonyl group in an aromatic carboxylic acid. docbrown.infoquora.com

C-O Stretch: Vibrations corresponding to the C-O single bond are found in the 1210–1320 cm⁻¹ region. docbrown.info

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene (B151609) ring are observed in the 1450–1600 cm⁻¹ range. mdpi.comquora.com

O-H Bend: An out-of-plane O-H bending vibration is typically seen as a broad band around 900–960 cm⁻¹. docbrown.info

Table 3: Characteristic FT-IR Absorption Bands for this compound

This table summarizes the principal vibrational modes and their typical frequency ranges, which are used to identify the key functional groups in the molecule. docbrown.infoquora.comuwosh.edu

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 | Very broad and strong, characteristic of carboxylic acid dimer. |

| Aromatic C-H Stretch | 3030 - 3080 | Medium to weak sharpness. |

| C=O Stretch | 1680 - 1700 | Strong and sharp, indicative of a conjugated carbonyl. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple medium to strong bands. |

| C-O Stretch | 1210 - 1320 | Strong, coupled with O-H in-plane bending. |

| O-H Bend (out-of-plane) | 900 - 960 | Broad and medium intensity. |

| Aromatic C-H Bend (out-of-plane) | 690 - 770 | Strong, indicative of monosubstitution. |

Raman Spectroscopy for Skeletal Vibrations and Aromaticity

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, providing a detailed fingerprint of the molecular structure. In the case of this compound, Raman spectra offer significant insights into the skeletal vibrations of the benzene ring and the carboxylic acid group, as well as the degree of aromaticity.

The analysis of benzoic acid under high pressure using Raman spectroscopy has shown that while small changes like the emergence of new peaks or the splitting of existing ones can occur, the fundamental hydrogen-bonded dimer structure remains highly stable. figshare.comresearchgate.net This stability is a key feature of the molecule's architecture. figshare.comresearchgate.net The Raman spectrum of benzoic acid displays characteristic peaks corresponding to specific vibrational modes. researchgate.netresearchgate.net For instance, a prominent peak observed around 1600 cm⁻¹ is indicative of C=C ring vibrations, which is a hallmark of the phenyl group. researchgate.net The presence of the carboxylic acid group introduces distinct vibrations, such as the C=O stretching mode. researchgate.net

The introduction of a ¹³C isotope at the C4 position of the benzene ring in this compound is expected to cause subtle but measurable shifts in the Raman frequencies of the vibrational modes involving this carbon atom. These isotopic shifts can be valuable for assigning specific vibrational modes and for studying the delocalization of electrons within the aromatic system. The aromatic character of the ring is confirmed by the presence of these characteristic ring stretching and breathing modes.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| Ring C=C Stretching | ~1600 | Vibration of the aromatic ring framework. researchgate.net |

| Carboxylic Acid C=O Stretching | ~1682 | Stretching of the carbonyl double bond in the COOH group. researchgate.net |

| Ring Breathing Mode | ~1000 | Symmetric radial expansion and contraction of the benzene ring. |

| C-H Bending | ~1150 | In-plane bending of the carbon-hydrogen bonds on the ring. researchgate.net |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Purity Validation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. For an isotopically labeled compound like this compound, it is also crucial for validating the incorporation and purity of the isotope.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. For this compound, the parent molecule consists of 6 standard carbon atoms (¹²C), 1 heavy carbon isotope (¹³C), 6 hydrogen atoms, and 2 oxygen atoms.

The expected exact mass can be calculated with high precision. The molecular ion peak in the mass spectrum of unlabeled benzoic acid (C₇H₆O₂) is at an m/z of 122. docbrown.info The presence of a single ¹³C atom in this compound will shift the molecular ion peak to m/z 123. HRMS can distinguish this from the natural abundance M+1 peak of unlabeled benzoic acid, confirming the isotopic incorporation. docbrown.inforesearchgate.net This technique is critical for verifying the successful synthesis of the labeled compound and for determining its isotopic purity.

| Compound | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | 122.03678 |

| This compound | ¹³C¹²C₆H₆O₂ | 123.04013 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions. In an MS/MS experiment, the molecular ion of interest is selected and then subjected to collision-induced dissociation to generate a series of fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure.

For benzoic acid, the fragmentation is well-characterized. docbrown.infofu-berlin.de The molecular ion ([C₆H₅COOH]⁺˙) at m/z 122 typically undergoes fragmentation through several key pathways:

Loss of a hydroxyl radical (•OH): This results in the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak. docbrown.infolibretexts.org

Loss of a water molecule (H₂O): This can occur, particularly in certain instrument configurations, leading to a fragment at m/z 104. fu-berlin.de

Loss of a carboxyl group (•COOH): This produces the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.infolibretexts.org

Decarboxylation followed by loss of CO: The benzoyl cation at m/z 105 can further lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77. docbrown.infofu-berlin.de

For this compound, the ¹³C label in the ring will be retained in the major fragments, leading to predictable shifts in their m/z values. For example, the phenyl cation fragment would appear at m/z 78 instead of 77. This isotopic labeling is a powerful method for tracing the fate of specific atoms during fragmentation and for confirming structural assignments. MS/MS is also employed in quantitative methods for related compounds in various matrices. nih.govvu.edu.au

| Fragment Ion | Proposed Structure | m/z (Benzoic Acid) | Expected m/z (this compound) | Neutral Loss |

|---|---|---|---|---|

| Molecular Ion | [C₆H₅COOH]⁺˙ | 122 | 123 | - |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 | 105 | •OH |

| Phenyl Cation | [C₆H₅]⁺ | 77 | 78 | •COOH or (•OH + CO) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single crystal X-ray diffraction studies on benzoic acid have revealed that in the solid state, it exists as a centrosymmetric dimer. researchgate.net Two benzoic acid molecules are linked together by a pair of strong hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. This dimeric structure is the fundamental building block of the crystal lattice. researchgate.net

The crystal structure of benzoic acid is monoclinic. nih.gov The molecules are arranged in layers, with the hydrogen-bonded dimers held together by van der Waals forces. figshare.comresearchgate.net High-pressure X-ray diffraction studies have shown that this crystal structure is remarkably stable, with no major phase transitions observed up to approximately 18 GPa, although the lattice parameters decrease with increasing pressure. figshare.comresearchgate.net The phenyl ring and the carboxylic acid group are nearly coplanar, which facilitates efficient packing in the crystal. The introduction of a ¹³C isotope does not alter the chemical properties and therefore is not expected to change the crystal structure.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. nih.gov |

| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. nih.gov |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonds | Forms centrosymmetric dimers. researchgate.net |

| Dominant Packing Motif | Dimer Formation | The primary supramolecular assembly in the crystal. researchgate.net |

Co-crystallization is a technique used to combine two or more different molecules into a single, well-defined crystal lattice. mdpi.com Studies on benzoic acid and its derivatives have shown that it readily forms co-crystals with a variety of other molecules, particularly those containing complementary hydrogen bonding functionalities like N-containing bases or other carboxylic acids. rsc.orgacs.org

The robust hydrogen-bonding dimer of benzoic acid can sometimes be preserved in co-crystals, or it can be disrupted in favor of new hydrogen-bonding patterns with the co-former molecule. rsc.org For example, benzoic acid has been co-crystallized with compounds like piperazine, phenazine, and various substituted benzoic acids. rsc.orgacs.org These studies are crucial for understanding the principles of supramolecular chemistry and for designing new materials with tailored physical properties. The formation of these supramolecular assemblies is driven by a hierarchy of intermolecular interactions, including hydrogen bonds and π-π stacking. mdpi.comlookchem.com The ability of benzoic acid to form these ordered assemblies is a key aspect of its solid-state chemistry and has been explored in the context of materials science and pharmaceuticals. lookchem.comnih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic nature of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. vjst.vn Studies on benzoic acid, often at the B3LYP/6-311++G(2d,p) level of theory, have provided detailed information about its monomer and dimer forms. vjst.vnvjst.vn These calculations optimize the molecular geometry and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). vjst.vnuwosh.edu The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. vjst.vnvjst.vn

The electron density distribution, often visualized using Molecular Electrostatic Potential (MEP) surfaces, reveals the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). vjst.vnvjst.vn For benzoic acid, the highest electron density is concentrated around the oxygen atoms of the carboxylic group, as expected due to their high electronegativity. uwosh.edu Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular and intermolecular interactions, such as the strong hydrogen bonds that lead to the formation of benzoic acid dimers. vjst.vnvjst.vn In the dimer, a strong intermolecular hydrogen bond (O-H∙∙∙O) is formed with a calculated distance of approximately 1.637 Å. vjst.vn

Table 1: Selected Calculated Properties of Benzoic Acid Dimer (B3LYP/6-311++G(2d,p))

| Property | Value | Reference |

| Intermolecular H-bond distance (O-H∙∙∙O) | 1.637 Å | vjst.vn |

| Electron Density (ρ(rc)) at H∙∙∙O bond critical point | 0.051 a.u. | vjst.vn |

| Laplacian (∇²ρ(rc)) at H∙∙∙O bond critical point | 0.126 a.u. | vjst.vn |

| Interaction Energy (CP-corrected) | -81.7 kJ/mol | researchgate.net |

This interactive table summarizes key parameters calculated for the benzoic acid dimer, highlighting the strength of the hydrogen bonding.

Ab initio (from first principles) calculations are essential for predicting and interpreting spectroscopic data. These methods, which include Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide results without reliance on empirical parameters. rsc.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts (δ). ucl.ac.ukresearchgate.net Theoretical calculations of ¹H and ¹³C NMR shifts for benzoic acid show good agreement with experimental data, aiding in the assignment of peaks in the spectra. researchgate.netrsc.org For instance, the ¹³C NMR spectrum of benzoic acid displays five distinct signals, confirming the five unique carbon environments in the molecule (one for the carboxyl carbon, and four for the aromatic carbons due to symmetry). docbrown.info

Vibrational frequencies, corresponding to peaks in Infrared (IR) and Raman spectra, can also be accurately predicted. researchgate.netresearchgate.net Calculations on the benzoic acid monomer and its hydrogen-bonded dimer reveal how intermolecular interactions affect vibrational modes. researchgate.netresearching.cn For example, the C=O stretching frequency is significantly altered upon dimerization. researchgate.net Theoretical IR spectra of the benzoic acid dimer have been computed to understand the OH stretch region in detail. vjst.vn

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Benzoic Acid

| Carbon Atom | Experimental (CDCl₃) | Calculated (GIAO) | Reference |

| Carboxyl (C=O) | 172.60 | Varies with method | rsc.orgchemicalbook.com |

| C1 (ipso) | 129.39 | Varies with method | rsc.orgchemicalbook.com |

| C2/C6 (ortho) | 130.28 | Varies with method | rsc.orgchemicalbook.com |

| C3/C5 (meta) | 128.55 | Varies with method | rsc.orgchemicalbook.com |

| C4 (para) | 133.89 | Varies with method | rsc.orgchemicalbook.com |

This interactive table compares experimentally measured ¹³C NMR chemical shifts for benzoic acid with values predicted by computational methods.

Conformational Analysis and Potential Energy Surface Mapping

Understanding the different shapes a molecule can adopt (conformers) and the energy associated with them is crucial for predicting its behavior.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the conformational landscape of molecules. ucl.ac.ukrsc.org MM methods, using force fields like the General Amber Force Field (GAFF), provide a computationally efficient way to model the molecule's potential energy surface. ucl.ac.uk MD simulations track the movement of atoms over time, providing insights into the dynamic behavior of the molecule in different environments, such as in solution or confined spaces. ucl.ac.ukrsc.orgrsc.org

Studies on benzoic acid derivatives have used MD to investigate self-association in various solvents, revealing that in apolar solvents, hydrogen-bonded dimers are the dominant species, while in polar, hydrogen-bond-accepting solvents, dimer formation is inhibited in favor of other associations like π–π stacking. ucl.ac.uk MD simulations have also been employed to study the aggregation of supercooled benzoic acid in confinement, showing that restricted geometries can increase viscosity and slow down molecular rotations. rsc.orgresearchgate.net

For substituted benzoic acids, such as 3-(azidomethyl)benzoic acid, computational conformational analysis has been used to understand the existence of different crystal forms (polymorphs), demonstrating that significant energy barriers can exist between the molecular arrangements found in different crystal structures. nih.gov

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org By mapping the PES, chemists can identify stable molecules (energy minima), and transition states (saddle points), which are the highest energy points along a reaction pathway. libretexts.org

For benzoic acid, ab initio and DFT calculations have been used to map the PES for various processes, including photochemical reactions and proton transfer. researchgate.netnih.govrsc.org In the reaction of benzoic acid with hydroxyl (OH) radicals, calculations at the MPWB1K/6-31+G(d,p) level have identified transition states for both addition to the benzene (B151609) ring and hydrogen abstraction from the carboxylic acid group. nih.gov These calculations show that OH addition to the ring has a lower energy barrier (1.59 to 2.15 kcal mol⁻¹) compared to hydrogen abstraction. nih.gov

The PES for proton transfer within the benzoic acid dimer is another area of significant interest. rsc.orgarxiv.org Simulations show that applying high pressure shortens the O∙∙∙O distance between the carboxylic acid groups, which in turn lowers the energy barrier for the simultaneous transfer of two protons, a key step towards hydrogen-bond symmetrization. rsc.orgarxiv.org

Table 3: Calculated Energy Barriers for Reactions of Benzoic Acid with OH Radicals

| Reaction Pathway | Potential Barrier (kcal/mol) | Reference |

| OH addition to ortho-position | ~3.30 | rsc.org |

| OH addition to meta-position | ~2.40 | rsc.org |

| OH addition to para-position | ~2.38 | rsc.org |

| H-abstraction from -COOH | ~3.90 | rsc.org |

This interactive table presents the calculated activation energies for different pathways in the reaction between benzoic acid and the hydroxyl radical, as determined by transition state analysis.

Isotopic Effects on Reaction Kinetics and Thermodynamics

Isotopic substitution, such as replacing hydrogen (H) with its heavier isotope deuterium (B1214612) (D), can lead to measurable changes in reaction rates and equilibrium constants. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. libretexts.org The effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between the isotopically substituted bonds; the heavier isotope has a lower ZPVE, resulting in a stronger bond that is harder to break. libretexts.org

In the context of benzoic acid, isotopic effects are particularly relevant to the proton transfer process in its dimer and its acid dissociation in solution. icm.edu.pl The substitution of the carboxylic proton with deuterium (C₆H₅COOD) affects the thermodynamics of acid dissociation. icm.edu.pl

Isotopic substitution can also influence reaction kinetics. For example, in reactions involving the breaking of a C-H bond on the benzene ring, substituting that hydrogen with deuterium would be expected to slow the reaction down if that bond cleavage occurs in the rate-determining step (a primary KIE). libretexts.org The study of such effects in reactions like the oxidation of benzoic acid or its interaction with atmospheric radicals can provide crucial details about the transition state structure. mdpi.com For instance, studies on the Belousov-Zhabotinsky reaction, which can involve related organic acids, have shown that deuteration of reactants generally slows down reaction rates and can delay the onset of oscillations. mdpi.com

Kinetic Isotope Effects (KIE) in Proposed Mechanisms

The measurement and calculation of kinetic isotope effects (KIEs) serve as a powerful method for elucidating reaction mechanisms by providing information about the rate-limiting step. illinois.edunih.gov A KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (kL/kH). rsc.org Changes in bonding to the isotopically substituted atom in the transition state are a primary cause of primary KIEs. nih.gov

Computational studies on the acid-catalyzed decarboxylation of benzoic acid derivatives provide a clear example of using carbon KIEs (¹²C/¹³C) to probe reaction pathways. In the case of 2,4-dimethoxybenzoic acid, the reaction is accelerated by a second protonation of the carboxyl group. nih.gov However, simple C-C bond breaking from this doubly protonated species is energetically unfavorable. nih.gov

Analysis of the evolved CO₂ by gas chromatography-isotope ratio mass spectrometry (GC-IRMS) revealed a ¹²k/¹³k value of 1.022. nih.gov While this value confirms that C-C bond cleavage is part of the rate-determining process, it is smaller than the typical intrinsic CKIEs for decarboxylation, which are usually above 1.03. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Experimental ¹²k/¹³k | 1.022 | Indicates C-C bond cleavage is part of the rate-limiting process. |

| Typical Intrinsic CKIE for Decarboxylation | > 1.03 | The lower experimental value suggests a complex, multi-step mechanism. |

| Calculated Intrinsic CKIE for C-C Cleavage Step | 1.051 | Supports a model where C-C bond breaking is a key step, but other steps also influence the overall observed rate. |

Thermodynamic Isotope Effects and Equilibrium Perturbations

Thermodynamic or equilibrium isotope effects (EIEs) refer to the differences in the distribution of isotopes between chemical species at thermodynamic equilibrium. youtube.com These effects arise because heavier isotopes typically have lower zero-point vibrational energies than their lighter counterparts, which can influence the equilibrium constant of a reaction (KL/KH). rsc.orgyoutube.com Factors such as bond strength and temperature can significantly influence the magnitude of EIEs. youtube.com

A prominent example in studies of benzoic acid involves the conformational isomerization between its Z (cis) and E (trans) forms. The Z form is significantly more stable and is the predominant conformation observed. comporgchem.com However, upon photolysis in a cryogenic matrix, the E form of deuterated benzoic acid can be observed. This E isomer is unstable and reverts to the Z form with a half-life of 12 minutes at both 11 K and 20 K. The lack of temperature dependence, combined with the massive difference in stability compared to the non-deuterated species, points to quantum tunneling as the isomerization mechanism. comporgchem.com

Computational modeling of this process supports the experimental findings. Calculations predicted a half-life of 2.8 hours for the deuterated E-isomer, whereas the half-life for the protonated E-isomer was calculated to be a mere 10⁻⁵ minutes. comporgchem.com This enormous isotope effect demonstrates a profound perturbation of the conformational equilibrium driven by isotopic substitution, explained by the significant difference in tunneling rates for deuterium versus protium. comporgchem.com

| Isotopologue | Calculated Half-Life (t₁/₂) | Isotope Effect |

|---|---|---|

| Benzoic acid (H) | 10⁻⁵ minutes | A very large kinetic isotope effect, indicative of quantum tunneling. |

| Deuterated benzoic acid (D) | 2.8 hours |

Molecular Modeling of Intermolecular Interactions and Self-Assembly

Molecular modeling has been instrumental in understanding the non-covalent interactions that govern the self-assembly of benzoic acid. In many environments, particularly in apolar solvents or the solid state, benzoic acid molecules readily form hydrogen-bonded dimers. figshare.comresearchgate.net Computational studies, often employing Density Functional Theory (DFT), have characterized these interactions in detail. researchgate.net

Beyond simple dimerization, research has shown that benzoic acid can engage in higher-order self-assembly. figshare.comresearchgate.net In toluene, for instance, the hydrogen-bonded dimers further associate into tetramers through aromatic stacking interactions. researchgate.net These solution-phase assemblies are significant as they can act as precursors to crystal nucleation, with both dimer and tetramer motifs being preserved in the final crystal structure. figshare.comresearchgate.net

Molecular dynamics (MD) simulations using force fields like the General Amber Force Field (GAFF) have been used to investigate the behavior of benzoic acid derivatives in various solvents. ucl.ac.uk These simulations show that in apolar solvents, the formation of conventional hydrogen-bonded dimers is favored. Conversely, in polar, hydrogen-bond-accepting solvents like DMSO or acetonitrile, the solvent molecules interact with the carboxylic acid group, inhibiting dimer formation and favoring π-π stacked arrangements. ucl.ac.uk

| Computational Method | Focus of Investigation | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Structure and energetics of monomers and dimers. researchgate.netmdpi.com | Characterizes the geometry and stability of hydrogen-bonded dimers. |

| Molecular Dynamics (MD) Simulations | Behavior in solution and self-association pathways. ucl.ac.uk | Reveals the influence of solvent polarity on the competition between hydrogen bonding and π-stacking. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of intermolecular interaction energies. mdpi.com | Quantifies the contribution of electrostatic, dispersion, and other forces to molecular association. |

Chemical Reactivity, Derivatization, and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions of the Cyclic Core

The reactivity of the aromatic core of (4-13C)cyclohexatrienecarboxylic acid is dominated by the electronic influence of the carboxylic acid group. This group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene (B151609).

Electrophilic Aromatic Substitution: The carboxyl group is a meta-directing group in electrophilic aromatic substitution (EAS) reactions. quora.comwikipedia.orgdoubtnut.com Through resonance, the carboxyl group withdraws electron density from the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. quora.com Consequently, reactions such as nitration, halogenation, and sulfonation occur predominantly at the C-3 and C-5 positions. youtube.comdoubtnut.com For example, the bromination of benzoic acid in the presence of a Lewis acid catalyst like ferric bromide yields m-bromobenzoic acid. youtube.com It is noteworthy that Friedel-Crafts reactions (both alkylation and acylation) typically fail with benzoic acid due to the strong deactivation of the ring and the reaction of the catalyst with the carboxyl group. doubtnut.com

Directed C-H Functionalization: In contrast to classic EAS, modern transition-metal-catalyzed C-H activation reactions have enabled functionalization at the ortho-position. scispace.com Using the carboxylate group as an internal directing group, catalysts based on palladium, rhodium, or ruthenium can selectively activate the C-H bonds at the C-2 and C-6 positions. scispace.comnih.gov For instance, ruthenium catalysts can facilitate the ortho-allylation of benzoic acids. nih.gov This powerful strategy provides complementary regioselectivity to traditional methods.

Stereoselectivity is generally not a factor in direct substitutions on the planar aromatic ring but becomes critical in subsequent reactions of the introduced functional groups or in reactions that break the ring's aromaticity.

The presence of the 13C isotope at the C-4 position is instrumental for mechanistic studies. While the label does not alter the chemical reactivity, it acts as an immutable tracer.

In a standard meta-electrophilic substitution, the 13C label at the C-4 position would be retained at the same position in the final product, m-substituted (4-13C)benzoic acid. Analysis by 13C NMR would show a signal corresponding to the labeled carbon, confirming its location and ruling out any skeletal rearrangement or scrambling during the reaction. docbrown.info

This labeling strategy is particularly valuable for investigating reactions where intermediates like benzyne (B1209423) or other symmetrical species might be proposed. If a reaction proceeded through an intermediate where the C-1/C-4 axis of symmetry was lost, the 13C label could potentially "scramble" to other positions on the ring. The detection of the 13C atom at any position other than C-4 in the product would provide definitive evidence for such a mechanism. Isotopic labeling schemes are crucial for providing a quantitative interpretation of reaction pathways and dynamics. nih.gov

Carboxylic Acid Functional Group Transformations

The carboxyl group itself is the site of numerous important chemical transformations.

The carboxylic acid can be converted into a variety of important derivatives, including esters, amides, and alcohols.

Esterification: Benzoic acid can be converted to its corresponding esters via the Fischer esterification reaction, which involves heating the acid with an alcohol in the presence of a strong acid catalyst. wikipedia.org Isotope-labeling experiments (using 18O) have confirmed the mechanism where the alcohol's oxygen atom acts as the nucleophile, attacking the carboxylic carbon, and the hydroxyl group of the carboxylic acid is ultimately lost as water. libretexts.org

Amidation: The direct reaction of benzoic acid with an amine is often inefficient because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgwikipedia.org To facilitate amide bond formation, the carboxylic acid is typically "activated." Common methods include conversion to a highly reactive acyl chloride using thionyl chloride (SOCl2), followed by reaction with the amine. wikipedia.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or catalysts such as boric acid or titanium tetrachloride (TiCl4) can be used to promote the direct condensation of the acid and amine. nih.govresearchgate.net

Reduction: The carboxyl group is resistant to reduction by mild agents like sodium borohydride. quora.com However, it can be reduced to a primary alcohol (benzyl alcohol) using powerful reducing agents like lithium aluminum hydride (LiAlH4). wikipedia.orgquora.comembibe.com More selective reagents like borane (B79455) (BH3) can also be used and have the advantage of reducing carboxylic acids faster than other functional groups, such as nitro groups. libretexts.org Catalytic hydrogenation over specific catalysts like Pt/SnO2 also achieves this transformation under milder conditions than some other methods. qub.ac.uk

Table of Common Carboxylic Acid Transformations

| Transformation | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), H+ catalyst | Methyl Benzoate (B1203000) | Reflux |

| Amidation | 1. SOCl2 2. Amine (e.g., Aniline) | Benzamide Derivative | Two-step process | | Amidation | Amine, DCC or Boric Acid | Benzamide Derivative | One-pot condensation | | Reduction | LiAlH4, then H3O+ | Benzyl Alcohol | Anhydrous ether | | Reduction | BH3·THF, then H3O+ | Benzyl Alcohol | THF solvent |

Decarboxylation, the removal of the carboxyl group as CO2, typically requires harsh conditions for benzoic acid, such as heating in the presence of copper salts. wikipedia.orgrsc.org Modern methods, such as photoredox-catalyzed decarboxylative hydroxylation, can achieve this transformation under milder conditions to yield phenols. nih.gov

Isotopic labeling is fundamental to understanding decarboxylation mechanisms. Studies using benzoic acid labeled with 13C at the carboxyl carbon ([7-13C]benzoic acid) allow for the direct tracking of the carboxyl group's fate by detecting the formation of 13CO2. nih.gov

The use of a ring-labeled substrate like (4-13C)cyclohexatrienecarboxylic acid provides complementary information. In a straightforward decarboxylation to form benzene, the 13C label remains on the aromatic ring, yielding (1-13C)benzene. If the reaction were to proceed via a symmetric intermediate like benzyne, scrambling of the label could occur. For instance, in the decarboxylation of anthranilic acid (2-aminobenzoic acid), the absence of a significant carbon kinetic isotope effect when using a 13C-carboxyl label suggests that C-C bond cleavage is not the rate-determining step of the reaction. researchgate.net Similar studies with the 4-13C labeled compound could probe whether the ring itself is involved in the rate-limiting step.

Cycloaddition and Rearrangement Reactions Involving the Cyclohexatriene Moiety

Due to the high stability conferred by aromaticity, the benzene ring (cyclohexatriene moiety) of benzoic acid does not readily undergo cycloaddition or rearrangement reactions under normal conditions. Such transformations require significant energy input or specific catalytic systems to overcome the aromatic stabilization energy.

Cycloaddition Reactions:

Photochemical Cycloadditions: The aromatic ring can undergo [2+2] photocycloaddition reactions with alkenes when irradiated with UV light, often requiring specific substituents to shift the absorption wavelength. ias.ac.innih.gov These reactions break the aromaticity and can form complex, strained polycyclic structures.

Transition-Metal Catalyzed Cycloadditions: Transition metals can catalyze the formal [2+2+2] cycloaddition of alkynes to form substituted benzene rings, a powerful method for ring synthesis. nih.gov Dearomatizing [2+3] cycloadditions on unactivated benzene derivatives have also been achieved using hypervalent iodine reagents. rsc.org

Rearrangement Reactions:

Skeletal rearrangements of the benzene ring itself are rare. However, functionalized derivatives of benzoic acid can undergo significant rearrangements. For example, the microbial dihydroxylation of benzoic acid by certain bacteria produces a non-aromatic cis-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid. acs.org This versatile intermediate can then undergo a variety of novel oxidative and rearrangement reactions, providing access to highly functionalized and enantiomerically pure cyclohexanecarboxylic acid derivatives. acs.org The Benzilic Acid Rearrangement is a well-known named reaction but applies to 1,2-diketones, not directly to benzoic acid. quora.comlibretexts.org

Catalytic Transformations and Ligand Development

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. Benzoic acid derivatives are valuable substrates in a variety of metal-catalyzed reactions.

Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N)

Transition-metal catalysis has revolutionized the functionalization of otherwise inert C-H bonds. researchgate.net The carboxylate group of benzoic acids can act as an effective directing group, enabling the selective functionalization of the ortho-C-H bond. This strategy avoids the need for pre-functionalization of the starting material, making synthetic routes more efficient. researchgate.netnih.gov

A notable example is the cobalt-catalyzed coupling of benzoic acids with various unsaturated partners like alkynes, styrenes, and 1,3-dienes. nih.govnih.gov This method allows for the construction of complex cyclic structures from readily available benzoic acids. The reaction typically employs a cobalt(II) catalyst, a base, and an oxidant. nih.gov

Table 1: Examples of Cobalt-Catalyzed Coupling of Benzoic Acid Derivatives with Styrenes nih.gov

| Benzoic Acid Derivative | Styrene Derivative | Product Yield |

|---|---|---|

| p-Toluic acid | Styrene | 67% |

| p-Toluic acid | m-Bromostyrene | 71% |

| p-Toluic acid | o-Chlorostyrene | 48% |

| Benzoic acid | Styrene | Good |

| 4-Methoxybenzoic acid | Styrene | Good |

| 4-Chlorobenzoic acid | Styrene | Good |

Other transition metals like palladium and nickel are also widely used for cross-coupling reactions to form C-C and C-N bonds, although these often involve converting the carboxylic acid to a more reactive derivative first. tcichemicals.com More recently, visible-light-induced photoredox catalysis has been used for the coupling of benzoic acid derivatives with alkenes. acs.org

Asymmetric Catalysis with Chiral (4-13C)Cyclohexatrienecarboxylic Acid Derivatives

Asymmetric catalysis aims to produce enantiomerically enriched products using chiral catalysts. Chiral carboxylic acids have emerged as effective Brønsted acid organocatalysts. nih.govrsc.org Their acidity is generally intermediate between that of hydrogen-bond donors (like thioureas) and stronger phosphoric acids, allowing them to activate a unique set of substrates. rsc.org

While the specific compound "(4-13C)cyclohexatrienecarboxylic acid" is not documented, the principle involves using a chiral benzoic acid derivative as the catalyst. The chirality can stem from stereocenters on substituents attached to the aromatic ring. These chiral catalysts can protonate substrates like imines, activating them toward nucleophilic attack in a stereocontrolled manner.

Table 2: Applications of Chiral Brønsted Acids in Asymmetric Catalysis nih.gov

| Reaction Type | Catalyst Class | Substrate Activated |

|---|---|---|

| Mannich-type Reaction | Chiral Phosphoric Acids | Imine |

| Friedel-Crafts Reaction | Chiral Phosphoric Acids | Imine |

| Pictet-Spengler Reaction | Chiral Phosphoric Acids | Imine |

| Biginelli Reaction | Chiral Phosphoric Acids | Imine/Carbonyl |

| Aza-Baylis-Hillman Reaction | Chiral Carboxylic Acids | Imine |

Furthermore, chiral ligands derived from benzoic acid can be coordinated to a metal center. In such cases, the metal acts as a Lewis acid to activate the substrate, while the chiral ligand environment dictates the stereochemical outcome of the reaction. acs.org The development of ligands that are both effective and derived from simple starting materials is a continuous goal in catalysis. researchgate.net

Applications in Chemical Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The structure of benzoic acid serves as a fundamental scaffold in the construction of more complex chemical entities. preprints.orgresearchgate.net It is a key starting material or intermediate in the synthesis of a wide array of organic compounds, including numerous naturally occurring substances and their synthetic analogs. preprints.orgnih.gov

In nature, benzoic acid and its derivatives are crucial intermediates in the biosynthesis of a multitude of secondary metabolites in both plants and microorganisms. wikipedia.orgnih.gov Plants utilize benzoic acid as a precursor for defensive compounds, growth regulators, and molecules that attract pollinators. purdue.edu The biosynthesis of benzoic acid in plants can occur through several pathways, including one that mirrors the β-oxidation of fatty acids, starting from cinnamic acid. purdue.edu

The aminobenzoate regioisomers (ortho-, meta-, and para-) are building blocks for a diverse range of microbial natural products. nih.gov For instance, anthranilate (ortho-aminobenzoate) is a key precursor in the biosynthesis of tryptophan and various alkaloids. nih.gov The benzoic acid moiety is a core structural element in many valuable natural products. researchgate.netnih.gov Notable examples include:

Vanillin: A widely used flavoring agent. preprints.orgresearchgate.net

Gallic acid: Known for its antioxidant properties. preprints.orgresearchgate.net

Syringic acid: An antimicrobial compound. preprints.orgresearchgate.net

The biosynthesis pathways in plants are complex, involving a network of parallel and intersecting routes across different subcellular compartments to produce these specialized metabolites. nih.gov

The benzoic acid scaffold is extensively utilized as a starting material in the synthetic production of a wide variety of bioactive molecules and their analogs. preprints.orgresearchgate.net Its utility spans the creation of pharmaceuticals, agrochemicals, and other fine chemicals. google.com For example, cyclohexanecarboxylic acid, produced by the hydrogenation of benzoic acid, is a raw material for derivatives used as insecticides and inhibitors for tumors, allergies, and rheumatism. google.com

In medicinal chemistry, the late-stage functionalization of complex benzoic acid derivatives is a key strategy for accelerating drug discovery. nih.gov Direct C-H amination of the benzoic acid ring allows for rapid access to amino-functionalized analogs and drug conjugates. nih.gov This approach has been used to modify drug-like molecules without the need for pre-functionalization. nih.gov

Specific examples of synthetic derivatives and analogs originating from benzoic acid include:

Sulfamoyl Benzoic Acid (SBA) Analogues: These have been designed and synthesized as specific agonists for lysophosphatidic acid (LPA) receptors, which are targets for treating conditions like gut inflammation. nih.gov

Cyclohexene Carboxylic Acid Derivatives: Synthesized from butanoic acid, these compounds have been investigated for their potential antitumor activities. researchgate.net

Trans-4-amino-1-cyclohexanecarboxylic acid derivatives: These are useful intermediates in the synthesis of optically active compounds and active pharmaceutical ingredients, such as Janus kinase inhibitors. google.com

The following table highlights some benzoic acid derivatives and their synthetic applications.

| Derivative/Analog Class | Starting Material | Application/Significance | Citations |

| Cyclohexanecarboxylic acid | Benzoic acid | Raw material for insecticides, tumor inhibitors | google.com |

| Ortho-aminated benzoic acids | Benzoic acid derivatives | Late-stage functionalization for drug discovery | nih.gov |

| Sulfamoyl benzoic acid analogues | Substituted benzoic acids | Specific agonists of LPA2 receptor | nih.gov |

| Cyclohexene carboxylic acid derivatives | Butanoic acid | Investigated for antitumor activity | researchgate.net |

| Trans-4-amino-1-cyclohexanecarboxylic acid | 4-Aminobenzoic acid derivatives | Intermediates for active pharmaceutical ingredients | google.com |

Precursor for Advanced Materials and Polymers

Benzoic acid's chemical properties make it an important precursor for the synthesis of advanced materials and polymers. acs.org It can function both as a monomer incorporated into a polymer backbone and as a catalyst to facilitate polymerization reactions. rsc.orgacs.org

Benzoic acid and its derivatives are employed in various polymerization processes. It has been utilized as an organocatalyst for the ring-opening polymerization (ROP) of cyclic esters and N-carboxyanhydrides (NCAs). rsc.orgchemrxiv.org

A notable application is the use of benzoic acid as a simple, thermostable organocatalyst for the solvent-free ring-opening (co)polymerization of L-lactide (L-LA) and ε-caprolactone (CL). rsc.org This method produces well-defined aliphatic polyesters and statistical copolyesters. rsc.org The process operates through a bifunctional mechanism where the catalyst activates both the monomer and the propagating chain end via hydrogen bonding. rsc.orgacs.org Density functional theory (DFT) calculations have shown that this dual activation is crucial for achieving truly statistical copolymers of L-LA and CL, monomers that otherwise have a high reactivity difference. acs.org

Furthermore, benzoic acid has been shown to catalyze the ROP of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA), accelerating the polymerization rate and enabling the synthesis of well-controlled, high molecular weight polysarcosine (pSar). chemrxiv.org It also participates in multicomponent reactions, such as the Ugi four-component reaction (U-4CR), for the synthesis of polymers like polypeptoids. researchgate.net

The table below summarizes key polymerization reactions involving benzoic acid.

| Polymerization Type | Monomers | Role of Benzoic Acid | Resulting Polymer | Citations |

| Ring-Opening (Co)polymerization | L-lactide (L-LA), ε-caprolactone (CL) | Organocatalyst | Aliphatic polyesters (PLLA, PCL), Statistical Copolyesters | rsc.orgacs.org |

| Ring-Opening Polymerization | Sarcosine N-carboxyanhydride (Sar-NCA) | Catalyst | Polysarcosine (pSar) | chemrxiv.org |

| Ugi Four-Component Reaction | Benzoic acid, amine, aldehyde, isocyanide | Monomer/Reactant | Polypeptoids | researchgate.net |

The molecular structure of benzoic acid is conducive to the formation of ordered structures through self-assembly, driven by noncovalent interactions. researchgate.netfigshare.com This process is fundamental to supramolecular chemistry, which focuses on creating complex, functional assemblies from molecular components. researchgate.net

In solution, benzoic acid molecules readily form hydrogen-bonded dimers through their carboxylic acid groups. researchgate.netfigshare.com These dimers can then further organize into higher-order assemblies, such as tetramers, through aromatic π-π stacking interactions between the benzene (B151609) rings. researchgate.netfigshare.com This hierarchical self-association process, where hydrogen bonding directs the initial dimerization and aromatic interactions drive further aggregation, is a key principle in forming supramolecular structures. researchgate.net The resulting architectures, from simple dimers to more complex aggregates, are preserved in the final crystal structure. figshare.com

The ability to form these well-defined structures makes benzoic acid and its derivatives valuable building blocks in materials design. researchgate.net The principles of self-assembly, including hydrogen bonding and π–π stacking, are leveraged to construct functional materials and supramolecular polymers, which mimic biological systems in their structural organization and potential for dynamic, responsive behavior. researchgate.netnih.gov The fabrication of nanostructures with specific topologies, such as toroids and spirals, can be achieved through the self-assembly of designed molecular building blocks, a field known as nanoarchitectonics. rsc.org

Ligand Design in Coordination Chemistry and Catalysis

Benzoic acid and its derivatives are widely used as ligands in coordination chemistry due to the versatile coordinating ability of the carboxylate group. uab.catajol.info This has led to the synthesis of a vast range of metal-organic complexes, including supramolecular coordination compounds and coordination polymers with diverse structures and applications. uab.cat Benzoic acid also plays a significant role as a catalyst or co-catalyst in various organic reactions. nih.govrsc.org

As a ligand, the carboxylate group of benzoic acid can coordinate to metal ions in several modes, such as monodentate, bidentate chelate, and bidentate bridged. uab.catmdpi.com This flexibility allows for the construction of mono-, di-, poly-, and polymeric coordination complexes. uab.cat It has been used to form complexes with a variety of metals, including:

Zinc(II) and Cadmium(II): Forming varied structures with different coordination numbers and geometries, leading to materials with interesting photochemical properties. uab.cat

Europium(III): Creating mononuclear complexes where the benzoic acid ligand acts as an "antenna," absorbing UV radiation and transferring the energy to the metal ion, resulting in luminescence. mdpi.com

Lanthanides (e.g., Pr, Nd, Sm, Tb): Forming coordination polymers whose final structures can be modulated by reaction temperature. ajol.info